Cas no 302549-40-2 ((2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/302549-40-2x500.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- STL480890
- AKOS002276117
- (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide
- 302549-40-2
- (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide
- VU0492489-1
- (E)-3-(3,4-dimethoxyphenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide
- F3095-1776
- 3-(3,4-Dimethoxyphenyl)-N-[2-(1-methylethyl)phenyl]-2-propenamide
-
- インチ: 1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-20(22)12-10-15-9-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)
- InChIKey: GRXBLEHVUZFEDM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C(C)C)(=O)C=CC1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 325.16779360g/mol
- どういたいしつりょう: 325.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 47.6Ų
じっけんとくせい
- 密度みつど: 1.124±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 513.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.69±0.70(Predicted)
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3095-1776-75mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-20μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-20mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-2mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-5μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-5mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-3mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-1mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-10μmol |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3095-1776-50mg |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide |
302549-40-2 | 90%+ | 50mg |
$160.0 | 2023-04-27 |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamideに関する追加情報
Comprehensive Overview of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide (CAS No. 302549-40-2)
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide, identified by its CAS No. 302549-40-2, is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This prop-2-enamide derivative features a unique 3,4-dimethoxyphenyl group and an isopropyl-substituted phenyl moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural similarity to bioactive compounds that exhibit anti-inflammatory and neuroprotective properties.
In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. The (2E)-3-(3,4-dimethoxyphenyl) scaffold of this compound aligns with current trends in structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and reduce side effects. Its N-[2-(propan-2-yl)phenyl] side chain further enhances its lipophilicity, a critical factor in improving blood-brain barrier (BBB) penetration—a hot topic in neurodegenerative disease research.
The synthesis of CAS No. 302549-40-2 typically involves a multi-step process, including Wittig olefination and amide coupling reactions, which are well-documented in organic chemistry literature. Its prop-2-enamide core is structurally analogous to several FDA-approved drugs, sparking interest in its potential as a lead compound for new therapeutics. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to confirm its purity and structural integrity.
From an industrial perspective, 302549-40-2 is often explored for its role in high-throughput screening (HTS) libraries. Its modular structure allows for facile derivatization, making it a versatile building block in combinatorial chemistry. This adaptability is particularly valuable in the context of AI-driven drug discovery, where computational models predict optimal molecular modifications to enhance binding affinity and selectivity.
Environmental and safety profiles of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide are also under scrutiny, as regulatory agencies emphasize green chemistry principles. Recent studies focus on optimizing its synthesis to minimize waste and energy consumption, aligning with global sustainability goals. These efforts are critical for ensuring compliance with REACH and other chemical regulations.
In summary, CAS No. 302549-40-2 represents a promising candidate for multidisciplinary research, bridging gaps between medicinal chemistry, computational biology, and sustainable synthesis. Its structural features and potential applications continue to inspire innovation in both academic and industrial settings, positioning it as a compound of enduring relevance in modern science.
302549-40-2 ((2E)-3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide) 関連製品
- 2176125-87-2(3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)